molecular formula C55H59N5O20 B606774 Coumermycin a1 CAS No. 4434-05-3

Coumermycin a1

Cat. No.: B606774
CAS No.: 4434-05-3
M. Wt: 1110.1 g/mol
InChI Key: WTIJXIZOODAMJT-UHFFFAOYSA-N
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Description

Coumermycin A1 is an aminocoumarin antibiotic produced by the bacterium Streptomyces rishiriensis. It is known for its potent antibacterial and anticancer activities. The compound primarily targets the ATPase site of the DNA gyrase GyrB subunit, inhibiting bacterial DNA replication .

Biochemical Analysis

Biochemical Properties

Coumermycin A1 plays a crucial role in biochemical reactions by inhibiting DNA gyrase, which is vital for bacterial cell division. It interacts with the ATPase site of the DNA gyrase GyrB subunit, preventing the supercoiling of DNA necessary for replication and transcription . This inhibition leads to the cessation of bacterial cell division, making this compound an effective antibacterial agent. Additionally, this compound has been shown to interact with other biomolecules such as topoisomerase IV, further contributing to its antibacterial activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting DNA gyrase, leading to cell death . In mammalian cells, this compound has been found to activate the JAK2/STAT3 signaling pathway, influencing cell signaling, gene expression, and cellular metabolism . This activation can lead to changes in cellular functions such as apoptosis and senescence, particularly in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATPase site of the DNA gyrase GyrB subunit, inhibiting the enzyme’s activity . This binding prevents the ATP-dependent supercoiling of DNA, which is essential for bacterial DNA replication and transcription . Additionally, this compound can inhibit other enzymes involved in DNA metabolism, further contributing to its antibacterial effects . The compound’s ability to activate the JAK2/STAT3 signaling pathway in mammalian cells also highlights its potential therapeutic applications beyond antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory effects on DNA gyrase over extended periods . Its long-term effects on cellular function can include the induction of apoptosis and senescence in cancer cells, as well as potential impacts on cellular metabolism . Studies have also indicated that this compound can degrade over time, which may influence its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antibiotic. The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting bacterial DNA metabolism . Additionally, this compound can influence metabolic flux and metabolite levels in bacterial cells, further contributing to its antibacterial effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to penetrate cell membranes and accumulate in specific cellular compartments is crucial for its antibacterial activity. Studies have shown that this compound can localize to the cytoplasm and nucleus, where it exerts its inhibitory effects on DNA gyrase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells . This localization is essential for its activity, as it allows the compound to interact directly with DNA gyrase and other target enzymes. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Coumermycin A1 involves the assembly of two terminal 5-methyl-pyrrole-2-carboxylic acid moieties and one central 3-methylpyrrole-2,4-dicarboxylic acid moiety (CPM). The minimal set of genes required for the generation of the CPM scaffold includes couR1, couR2a, couR2b, couR3, and couR4 . These genes are grouped together in a contiguous 4.7 kb region within the this compound biosynthetic gene cluster. The enzyme CouR3, expressed in Escherichia coli, exhibits ATPase activity .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Streptomyces rishiriensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .

Chemical Reactions Analysis

Types of Reactions

Coumermycin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Properties

CAS No.

4434-05-3

Molecular Formula

C55H59N5O20

Molecular Weight

1110.1 g/mol

IUPAC Name

[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66)

InChI Key

WTIJXIZOODAMJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Isomeric SMILES

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Canonical SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Coumermycin

Origin of Product

United States

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